molecular formula C18H20O2 B8641313 1-Butyl-1,2,3,4-tetrahydroanthracene-9,10-dione CAS No. 52651-52-2

1-Butyl-1,2,3,4-tetrahydroanthracene-9,10-dione

Cat. No.: B8641313
CAS No.: 52651-52-2
M. Wt: 268.3 g/mol
InChI Key: NJMCYPCKTIZMIZ-UHFFFAOYSA-N
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Description

1-Butyl-1,2,3,4-tetrahydroanthracene-9,10-dione is a useful research compound. Its molecular formula is C18H20O2 and its molecular weight is 268.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

52651-52-2

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-butyl-1,2,3,4-tetrahydroanthracene-9,10-dione

InChI

InChI=1S/C18H20O2/c1-2-3-7-12-8-6-11-15-16(12)18(20)14-10-5-4-9-13(14)17(15)19/h4-5,9-10,12H,2-3,6-8,11H2,1H3

InChI Key

NJMCYPCKTIZMIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 78.0 g. (0.495 mole) naphthoquinone and 56.0 g. (0.52 mole) butadienedimer in 200 ml. dioxane was heated at 90°-95°C. for one hour, and then at 80°-90°C. for 3 hours. The solution was then cooled and 2.0 g. 10% palladium-on-charcoal (Pd/C) catalyst added. The mixture was then hydrogenated at 42 psi until the theoretical amount of hydrogen was taken up. After removal of the catalyst by filtration and addition of 2 ml. DBN, a slow stream of air was blown through the solution for six hours. The solution was then poured into 2000 ml. water and the mixture extracted three times with 300 ml., 100 ml. and 100 ml. portions of cyclohexane. The combined cyclohexane extracts were dried over anhydrous potassium carbonate, treated with Darco activated charcoal (Atlas Chemical Industries), and then filtered. After removal of the solvent by using a steam bath, 73.0 g. of crude product was obtained (59% yield). The product was purified by chromatography on acidic alumina using cyclohexane eluent. An analytical sample, after recrystallization from methanol, had m.p. 64°-65°C.
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Synthesis routes and methods II

Procedure details

A 5.0 g. sample of 1,4-dihydro-1-(3-butenyl)anthraquinone (6a, R = H) was dissolved in 100 ml. of ethyl acetate. The solution was then hydrogenated using 0.2 g. 10% Pd/C catalyst. After the absorption of three equivalents of hydrogen, the mixture was filtered to remove the catalyst. It was then stirred at room temperature overnight while exposed to air to oxidize the hydroquinone. After removal of the solvent, the residue was recrystallized from methanol to give 4.2 g. product (83% yield). The gas chromatographic retention time, infrared spectrum, and nmr spectrum of this sample were identical with those of an authentic sample.
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Yield
83%

Synthesis routes and methods III

Procedure details

A solution of 78.0 g. (0.495 mole) naphthoquinone and 56.0 g. (0.52 mole) butadiene dimer in 200 ml. dioxane was heated at 90°-95° C. for 1 hour, and then at 80°-90° C. for 3 hours. The solution was then cooled and 2.0 g. 10% palladium-on-charcoal (Pd/C) catalyst added. The mixture was then hydrogenated at 42 psi until the theoretical amount of hydrogen was taken up. After removal of the catalyst by filtration and addition of 2 ml. DBN, a slow stream of air was blown through the solution for 6 hours. The solution was then poured into 2000 ml. water and the mixture extracted three times with 300 ml., 100 ml. portions of cyclohexane. The combined cyclohexane extracts were dried over anhydrous potassium carbonate, treated with Darco activated charcoal (Atlas Chemical Industries), and then filtered. After removal of the solvent by using a steam bath, 73.0 g. of crude product was obtained (59% yield). The product was purified by chromatography on acidic alumina using cyclohexane eluent. An analytical sample, after recrystallization from methanol, had m.p. 64°-65° C.
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0.495 mol
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